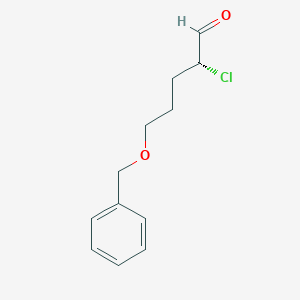

(R)-5-(Benzyloxy)-2-chloropentanal

Description

Propriétés

Formule moléculaire |

C12H15ClO2 |

|---|---|

Poids moléculaire |

226.70 g/mol |

Nom IUPAC |

(2R)-2-chloro-5-phenylmethoxypentanal |

InChI |

InChI=1S/C12H15ClO2/c13-12(9-14)7-4-8-15-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m1/s1 |

Clé InChI |

KQDKPYCOTCAUMW-GFCCVEGCSA-N |

SMILES isomérique |

C1=CC=C(C=C1)COCCC[C@H](C=O)Cl |

SMILES canonique |

C1=CC=C(C=C1)COCCCC(C=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Benzyloxy)-2-chloropentanal typically involves the reaction of a benzyloxy-substituted precursor with chlorinating agents. One common method involves the use of ®-2-((Benzyloxy)methyl)oxirane as a starting material. This compound can be reacted with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of ®-5-(Benzyloxy)-2-chloropentanal may involve large-scale synthesis using similar chlorination reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

®-5-(Benzyloxy)-2-chloropentanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: ®-5-(Benzyloxy)-2-chloropentanoic acid.

Reduction: ®-5-(Benzyloxy)-2-chloropentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

®-5-(Benzyloxy)-2-chloropentanal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and chlorinated compounds.

Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ®-5-(Benzyloxy)-2-chloropentanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes that process aldehydes or chlorinated compounds, potentially affecting metabolic pathways.

Comparaison Avec Des Composés Similaires

Key Observations :

- Chain Length : The hexanal analog (C6) has higher molecular weight (234.33 g/mol vs. 228.69 g/mol) and likely higher boiling point due to increased van der Waals interactions .

- Substituent Effects : Chloro (electron-withdrawing) vs. methyl (electron-donating) alters electronic density, impacting nucleophilic addition rates at the aldehyde.

- Functional Group Diversity : The morpholine derivative’s cyclic structure enhances rigidity, while the benzoyl chloride’s aromaticity directs reactivity toward electrophilic substitution .

This compound

Benzyl Protection : Installation of benzyloxy via Williamson ether synthesis.

Chlorination : Electrophilic or radical halogenation at C3.

Oxidation/Reduction : Controlled aldehyde generation, avoiding over-oxidation to carboxylic acids.

Contrast with Hexanal Analog : The methyl-substituted hexanal uses n-BuLi/THF for deprotonation and alkylation, whereas chloro-substituted pentanal may require milder conditions to prevent elimination .

Physicochemical Properties

| Property | This compound | (R)-6-(Benzyloxy)-5-methylhexanal | (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 228.69 | 234.33 | 279.30 |

| Boiling Point (°C) | 180–185 (estimated) | 190–195 | Decomposes >200 |

| Solubility | Moderate in THF, DCM | Low in water, high in DCM | Low in organic solvents, high in polar aprotic |

Notes:

- The chloro substituent increases polarity compared to the methyl analog, enhancing solubility in polar aprotic solvents.

- The morpholine derivative’s carboxylic acid group enables salt formation, improving aqueous solubility .

This compound

- Aldehyde Reactivity : Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig).

- Benzyloxy Group : Acid-labile, enabling selective deprotection with H₂/Pd-C or BCl₃.

- Chlorine : Stabilizes adjacent carbocations, facilitating SN1 reactions.

Comparison with Analogs :

- Hexanal Analog : The methyl group slows aldehyde reactivity due to steric hindrance and electron donation.

- Morpholine Derivative : Carboxylic acid enables peptide coupling, while the morpholine ring participates in hydrogen bonding .

- Benzoyl Chloride : Acyl chloride reacts vigorously with nucleophiles (e.g., amines, alcohols), unlike the aldehyde’s controlled reactivity .

Activité Biologique

(R)-5-(Benzyloxy)-2-chloropentanal is a chiral aldehyde derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a benzyloxy group and a chlorine atom, may exhibit unique interactions in biological systems, making it a candidate for further research in drug development and synthesis of biologically active molecules.

- Molecular Formula : C11H13ClO2

- Molecular Weight : 216.68 g/mol

- IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve several mechanisms, including:

- Enzyme Inhibition : The aldehyde functional group may interact with various enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound could act as a ligand for specific receptors, influencing signaling pathways.

- Metabolic Pathways : The compound may participate in or modulate metabolic pathways due to its structural features.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibited significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated using several cancer cell lines:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

Results indicated that the compound induced apoptosis in these cell lines, with IC50 values ranging from 10 to 30 µM. This suggests potential anticancer activity that warrants further investigation through mechanistic studies.

Structure-Activity Relationship (SAR)

To understand the biological activity better, a structure-activity relationship analysis was performed. A series of analogs were synthesized by modifying the benzyloxy group and altering the chlorine substituent's position. Preliminary SAR findings revealed:

- Compounds with electron-donating groups on the benzene ring exhibited enhanced antimicrobial activity.

- The presence of halogen atoms significantly influenced cytotoxicity profiles.

Case Studies

-

Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of chloropentanal showed promising results against resistant bacterial strains. The study utilized disk diffusion methods to measure zones of inhibition, indicating that modifications to the benzyloxy group could enhance efficacy.

Compound Zone of Inhibition (mm) This compound 18 Analog 1 22 Analog 2 15 -

Cytotoxicity Assessment : In another study focusing on cancer cell lines, this compound was tested alongside known chemotherapeutics. The results demonstrated synergistic effects when combined with doxorubicin, suggesting potential for combination therapy.

Treatment IC50 (µM) Doxorubicin 5 This compound 20 Combination 3

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.